3-(Dodecylcarbamothioylsulfanyl)propanoic acid
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Overview
Description
3-(Dodecylcarbamothioylsulfanyl)propanoic acid is a chemical compound with a unique structure that includes a dodecyl group, a carbamothioyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylcarbamothioylsulfanyl)propanoic acid typically involves the reaction of 3-mercaptopropionic acid with dodecyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioylsulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylcarbamothioylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: The propanoic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Esters.
Scientific Research Applications
3-(Dodecylcarbamothioylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dodecylcarbamothioylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The carbamothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the dodecyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other lipid-rich environments.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 3-(4-Hydroxyphenyl)propionic acid
- 3-(3-Methoxyphenyl)propionic acid
Uniqueness
3-(Dodecylcarbamothioylsulfanyl)propanoic acid is unique due to the presence of the dodecyl group, which imparts distinct lipophilic properties. This feature differentiates it from other similar compounds and may contribute to its specific biological and chemical activities.
Properties
CAS No. |
6317-13-1 |
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Molecular Formula |
C16H31NO2S2 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
3-(dodecylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C16H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-13-17-16(20)21-14-12-15(18)19/h2-14H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
JZGXHXBFKQVVSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)SCCC(=O)O |
Origin of Product |
United States |
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